molecular formula C17H13FN2O3 B11461206 methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate CAS No. 1020242-42-5

methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate

Cat. No.: B11461206
CAS No.: 1020242-42-5
M. Wt: 312.29 g/mol
InChI Key: QLQFAQUDIPBBOG-UHFFFAOYSA-N
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Description

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the class of indazole derivatives. It is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the study of synthetic cannabinoids. While the specific pharmacological profile of this compound requires further investigation, its molecular structure shares key features with compounds known to act as agonists of the cannabinoid type 1 receptor (CB1) . The structure incorporates a planar indazole ring system conjugated with an ester moiety at the 3-position, a feature observed in related intermediates that contributes to the molecule's biological activity . The N1-substituent, a 2-(4-fluorophenyl)-2-oxoethyl group, is a critical structural element that influences the compound's binding affinity and selectivity. Researchers utilize this compound primarily as a key chemical intermediate in the synthesis and development of more complex bioactive molecules . Its applications are focused on probing the structure-activity relationships (SAR) of cannabinoid receptor ligands and investigating their mechanisms of action within the central nervous system, with some derivatives showing potential as centrally acting analgesics . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1020242-42-5

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]indazole-3-carboxylate

InChI

InChI=1S/C17H13FN2O3/c1-23-17(22)16-13-4-2-3-5-14(13)20(19-16)10-15(21)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3

InChI Key

QLQFAQUDIPBBOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common approach involves cyclizing anthranilic acid precursors to form the indazole ring. For example, 1-methyl-1H-indazole-3-carboxylic acid can be synthesized from anthranilic acid amides via nitrosation and cyclization using tert-butyl nitrite. Subsequent esterification with methanol and sulfuric acid yields the methyl ester. This method, however, requires multiple steps and offers moderate yields (45–60%).

Transition-Metal-Catalyzed C–H Activation

Rhodium(III)-catalyzed C–H activation enables direct annulation of aryl hydrazines with alkynes or alkenes to construct the indazole ring. For instance, ethyl benzimidates react with nitrosobenzenes in the presence of Rh2(OAc)4 and Cu(OAc)2 to form 1H-indazoles. This one-pot method achieves higher regioselectivity and yields (70–85%) compared to traditional cyclization.

Functionalization at the 1-Position

Alkylation of Indazole

The 1-position of indazole is nucleophilic, allowing alkylation with 2-bromo-1-(4-fluorophenyl)ethan-1-one . In a representative procedure:

  • 1H-Indazole-3-carboxylate is deprotonated with NaH in dry THF.

  • The resulting anion reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one at 0°C to room temperature.

  • The product is purified via column chromatography (SiO2, hexane/ethyl acetate 3:1), yielding 65–78%.

Optimization Note : Steric hindrance from the 3-carboxylate group necessitates slow addition of the alkylating agent to minimize di-alkylation byproducts.

Alternative Routes via Intermediate Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling strategy attaches the 4-fluorophenyl group post-indazole formation:

  • 1-(2-Oxoethyl)-1H-indazole-3-carboxylate is brominated at the oxoethyl side chain.

  • Suzuki coupling with 4-fluorophenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 80°C introduces the aryl group.
    Yields range from 60–72%, with challenges in controlling boronic acid stability under basic conditions.

One-Pot Tandem Synthesis

A streamlined approach combines indazole formation and side-chain functionalization in a single reactor:

  • Anthranilic acid methyl ester is treated with tert-butyl nitrite in acetic acid to form the indazole ring.

  • Without isolation, the intermediate is alkylated with 2-chloro-1-(4-fluorophenyl)ethan-1-one in the presence of K2CO3.

  • The crude product is recrystallized from ethanol/water, achieving an overall yield of 55%.

Advantage : Reduces purification steps and improves throughput.
Limitation : Competing reactions may lower yields compared to stepwise methods.

Catalytic Systems and Reaction Conditions

Method Catalyst Solvent Temperature Yield
Cyclization-AlkylationNoneTHF0°C to RT65–78%
Rh(III)-Catalyzed AnnulationRh2(OAc)4/Cu(OAc)2PhCF380°C70–85%
Suzuki Cross-CouplingPd(PPh3)4Dioxane/H2O80°C60–72%

Key Observations :

  • Rhodium catalysis offers superior yields but requires expensive ligands.

  • Palladium-based systems are sensitive to oxygen, necessitating inert atmospheres.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR : A singlet at δ 3.90 ppm (COOCH3), a doublet at δ 7.15–7.45 ppm (4-fluorophenyl), and a triplet at δ 4.85 ppm (CH2CO).

  • HRMS : [M+H]+ calculated for C17H14FN2O3: 329.1034; found: 329.1036 .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have shown that methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate exhibits significant anticancer activity. The compound has been tested against various human tumor cell lines, demonstrating a high level of antimitotic activity. For instance, it was evaluated under the National Cancer Institute (NCI) protocols, where it exhibited mean growth inhibition (GI50) values indicating its effectiveness in inhibiting cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the indazole core followed by functionalization at the carboxylate position. Variants of this compound have been synthesized to enhance its biological activity and selectivity against cancer cells. For example, derivatives with different substituents on the indazole ring have been explored for improved potency and reduced side effects .

Cannabinoid Receptor Modulation

Research indicates that compounds similar to this compound may interact with cannabinoid receptors, particularly CB1 receptors. This interaction suggests potential applications in treating conditions mediated by these receptors, including pain management and neurodegenerative diseases .

Anti-inflammatory Applications

In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Studies have indicated that it could modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, a study reported an average cell growth inhibition rate of approximately 12.53% across multiple tested lines .

In Vivo Studies

Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. These studies will help determine the therapeutic window and efficacy in living organisms, paving the way for clinical trials.

Mechanism of Action

The mechanism of action of methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate with compounds sharing structural motifs such as fluorinated aryl groups, indazole/piperazine cores, or ester functionalities.

Core Heterocycle and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
This compound (Target) Indazole 2-(4-Fluorophenyl)-2-oxoethyl, methyl ester 324.3 Not reported Not reported
Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylate Indazole (4-Fluorophenyl)methyl, quinolin-8-yl ester ~395.4* Not reported Not reported
Methyl 1H-indazole-3-carboxylate Indazole Methyl ester 176.06 Not reported Not reported
1-(Bis(4-fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine Piperazine-sulfonamide Bis(4-fluorophenyl)methyl, sulfamoylphenyl ~600–650* 132–230 45–78

*Calculated based on molecular formulas.

Key Observations :
  • Core Heterocycle : The target compound’s indazole core differs from piperazine-sulfonamide derivatives (e.g., compounds 6h–6l in ), which exhibit larger molecular weights (>600 g/mol) due to bulky bis(4-fluorophenyl)methyl and sulfonamide groups .
  • Ester vs. Sulfonamide : The methyl ester in the target compound contrasts with sulfonamide-linked analogs, which may exhibit higher polarity and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : Piperazine-sulfonamide derivatives exhibit wide melting point ranges (132–230°C), influenced by crystallinity from sulfonamide hydrogen-bonding networks. The target compound’s melting point is unreported but may be lower due to reduced intermolecular interactions compared to sulfonamides .
  • Molecular Weight : The target compound (324.3 g/mol) is significantly smaller than piperazine-sulfonamide analogs (>600 g/mol), suggesting better bioavailability or membrane permeability .

Biological Activity

Methyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-indazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₆H₁₃FN₂O₂, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Its structure features an indazole ring, a carboxylate group, and a 4-fluorophenyl substituent. This unique configuration enhances its interaction profile with biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The common method includes the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene under controlled conditions to optimize yield and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that indazole derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management. this compound has shown promise in this area, suggesting potential therapeutic applications for conditions involving inflammation.

Interaction with Cannabinoid Receptors

Studies have demonstrated that this compound can bind to cannabinoid receptors (CB1), which are integral in mediating psychoactive effects. This interaction suggests potential applications in cannabinoid pharmacology, particularly in developing treatments for pain and mood disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indazole derivatives. For instance:

  • Study on Anti-inflammatory Effects : A study found that derivatives similar to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
  • Cannabinoid Receptor Binding : Another research effort highlighted the binding affinity of this compound to CB1 receptors, indicating its potential as a psychoactive agent. The physiological responses observed in these studies warrant further exploration into its therapeutic viability.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Methyl 1H-indazole-3-carboxylateStructureBasic indazole structure without fluorinated substituent
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateStructureContains a benzyl group instead of a ketoethyl moiety
Indole derivativesStructureBroader class with diverse biological activities

Uniqueness : this compound stands out due to its specific fluorinated phenyl substituent combined with an oxoethyl group, enhancing its interaction profile compared to other indazoles or indoles lacking these features.

Q & A

Q. How do stability studies under accelerated conditions inform formulation development?

  • Methodological Answer : Forced degradation studies (40°C/75% RH, 0.1N HCl/NaOH, UV light) identify labile functional groups (e.g., ester hydrolysis). Liquid Chromatography-Mass Spectrometry (LC-MS) characterizes degradation products. Microsomal stability assays (human liver microsomes) predict metabolic liabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.